Cas no 67330-25-0 (Ufenamate)

Ufenamate structure
Ufenamate structure
Product Name:Ufenamate
Numero CAS:67330-25-0
MF:C18H18F3NO2
MW:337.336235523224
MDL:MFCD00866001
CID:503793
PubChem ID:354334451
Update Time:2025-04-19

Ufenamate Proprietà chimiche e fisiche

Nomi e identificatori

    • Butyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
    • Ufenamate
    • Butyl N-(3-Trifluoromethylphenyl)anthranilate
    • Benzoic acid,2-[[3-(trifluoromethyl)phenyl]amino]-, butyl ester
    • UFIPRAZOLE
    • <i>N<
    • 2-(3-trifluoromethylphenylamino)-benzoic acid n-butyl ester
    • 2-[[3-(Trifluoromethyl)Phenyl]Amino]-Benzoic Acid Butyl Ester
    • Butyl fulfenamate
    • HF-264
    • N-(3-Trifluormethylphenyl)-anthranilsaeurebutylester
    • n-Butyl N-(3-trifluoromethylphenyl)anthranilate
    • o-(m-Trifluoromethylanilino)benzoic acid butyl ester
    • Butyl Flufenamate
    • Butyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate
    • Flufenamic Acid Butyl Ester
    • 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid Butyl Ester
    • N-(3-Trifluoromethylphenyl)anthranilic Acid Butyl Ester
    • Combec
    • Fenazol
    • HF 264
    • Ufenamatum [Latin]
    • Ufenamato [Spanish]
    • Ufenamate [INN:JAN]
    • 8Z7O7C1SLZ
    • Butyl o-((m-(trifluoromethyl)phenyl)amino)benzoate
    • AK122110
    • N-(alpha,alpha,alpha-Trifluoro-m-tolyl)anthranilic acid butyl ester
    • Anthranilic acid, N-(alpha,alpha,alpha-trifluoro-m-tolyl)-, butyl ester
    • butyl 2-[3-(trifluoromethyl)ani
    • AS-35175
    • Q7877498
    • HY-100009
    • MFCD00866001
    • AC-22582
    • NS00007942
    • CHEMBL2105605
    • Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoat
    • butyl 2-[3-(trifluoromethyl)anilino]benzoate
    • UFENAMATE [MART.]
    • BENZOIC ACID, 2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)-, BUTYL ESTER
    • A835712
    • Ufenamatum
    • Butylflufenamat
    • CHEBI:32276
    • s5261
    • Ufenamate (JAN/INN)
    • CS-5536
    • D01823
    • BUTYL N-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)ANTHRANILATE
    • BRN 2768727
    • Ufenamato
    • Flufenamic acid butyl ester;Butyl flufenamate
    • Butyl N-(alpha,alpha,alpha-trifluoro-m-tolyl)anthranilate
    • Benzoic acid,2-[[3-(trifluoromethyl)phenyl]amino]-,butyl ester
    • Butyl 2-[[3-(Trifluoromethyl)phenyl]-amino]benzoate; Etofenamate Imp. B (EP); Butyl Flufenamate; Etofenamate Impurity B
    • Benzoic acid, 2-[[3-(trifluoromethyl)phenyl]amino]-, butyl ester
    • FLUFENAMIC ACID BUTYL ESTER [MI]
    • EC 614-050-1
    • SCHEMBL36095
    • B5391
    • ETOFENAMATE IMPURITY B [EP IMPURITY]
    • BCP20289
    • UNII-8Z7O7C1SLZ
    • Butyl2-((3-(trifluoromethyl)phenyl)amino)benzoate
    • AKOS015843205
    • UFENAMATE [JAN]
    • UFENAMATE [WHO-DD]
    • DTXSID30867269
    • 67330-25-0
    • UFENAMATE [INN]
    • Butyl 2-[[3-(Trifluoromethyl)phenyl]-amino]benzoate (Butyl Flufenamate)
    • CCG-267880
    • Combec (TN)
    • Butyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate (Butyl Flufenamate)
    • DA-58864
    • BRD-K84173274-001-01-6
    • MDL: MFCD00866001
    • Inchi: 1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
    • Chiave InChI: JDLSRXWHEBFHNC-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)NC1C=CC=CC=1C(=O)OCCCC)(F)F
    • BRN: 2768727

Proprietà calcolate

  • Massa esatta: 337.12900
  • Massa monoisotopica: 337.12896330g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.8
  • Superficie polare topologica: 38.3

Proprietà sperimentali

  • Colore/forma: Solid
  • Densità: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 170°C/1mmHg(lit.)
  • Punto di infiammabilità: 192.2±27.9 °C
  • Indice di rifrazione: 1.5530 to 1.5570
  • Solubilità: Insuluble (5.4E-4 g/L) (25 ºC),
  • PSA: 38.33000
  • LogP: 5.47890
  • Merck: 4132
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Ufenamate Informazioni sulla sicurezza

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